
デフェロキサミンメシル酸塩
概要
説明
デフェロキサミンメシル酸塩は、主に急性鉄またはアルミニウム中毒の治療に使用されるキレート剤です。これは、Streptomyces pilosusというバクテリアから単離された天然物であるデフェロキサミン誘導体です。 デフェロキサミンメシル酸塩は血流中の遊離鉄とアルミニウムに結合し、腎臓から排泄される安定な錯体を形成します .
科学的研究の応用
Clinical Applications
1.1 Iron Overload and Toxicity Management
Deferoxamine mesylate is primarily indicated for the treatment of conditions associated with excess iron, such as:
- Hemochromatosis : A genetic disorder leading to excessive iron absorption.
- Iron Overload from Blood Transfusions : Common in patients with thalassemia or sickle cell disease.
- Aluminum Toxicity : Particularly relevant in patients undergoing dialysis.
The compound binds free iron in the bloodstream, facilitating its excretion through urine, thereby reducing tissue damage associated with iron overload .
1.2 Neuroprotection After Intracerebral Hemorrhage
Recent studies indicate that deferoxamine mesylate may play a significant role in neuroprotection following intracerebral hemorrhage (ICH). A multicenter phase 2 trial assessed its safety and efficacy in patients with ICH. Results suggested that deferoxamine mesylate could slow hematoma absorption and reduce edema, although further investigations are necessary to confirm these findings .
- Clinical Trial Findings :
Research Applications
2.1 Role in Neurodegenerative Disorders
Deferoxamine mesylate has been explored for its potential in treating neurodegenerative diseases by mitigating oxidative stress and iron-induced neuronal damage. Studies have demonstrated its protective effects against ferroptosis (a form of regulated cell death) in neuronal cells, suggesting a promising avenue for conditions like Alzheimer's and Parkinson's disease .
2.2 Wound Healing and Radiation-Induced Injury
Recent research highlights deferoxamine's potential in treating chronic wounds and radiation-induced soft tissue injuries due to its angiogenic and antioxidant properties. Animal models have shown that deferoxamine treatment improves blood flow and collagen structure in damaged tissues . This suggests that it may enhance recovery from radiation therapy by promoting tissue repair mechanisms.
- Mechanism of Action :
Case Studies
作用機序
デフェロキサミンメシル酸塩は、血流中の遊離鉄とアルミニウムに結合することによって効果を発揮します。分子中のヒドロキサム酸基は、3価の鉄とアルミニウムに対して高い親和性があり、これらの金属が有害な化学反応に関与するのを防ぐ安定な錯体を形成します。 これらの錯体は、腎臓から排泄されます .
類似化合物:
デフェラシロックス: 慢性鉄過剰症の治療に使用される別の鉄キレート剤。
デフェリプロン: サラセミア患者の鉄過剰症の治療に使用される経口鉄キレート剤.
独自性: デフェロキサミンメシル酸塩は、鉄とアルミニウムの両方と安定な錯体を形成する能力において独特であり、鉄とアルミニウムの中毒の両方を治療するために汎用性があります。 3価の鉄とアルミニウムに対する高い親和性と、筋肉内、静脈内、皮下などの複数の経路で投与できる能力は、他のキレート剤とは一線を画しています .
生化学分析
Biochemical Properties
Deferoxamine mesylate acts by binding free iron or aluminum in the bloodstream and enhancing its elimination in the urine . It forms iron complexes and is used as a chelating agent . It binds to Fe (III) and many other metal cations . It chelates iron only in the +3 oxidation state, not +2 oxidation state .
Cellular Effects
Deferoxamine mesylate has a significant impact on various types of cells and cellular processes. By removing excess iron or aluminum, it reduces the damage done to various organs and tissues, such as the liver . It also upregulates HIF-1α levels with good antioxidant activity .
Molecular Mechanism
The mechanism of action of deferoxamine mesylate involves binding trivalent (ferric) iron, forming ferrioxamine, a stable complex which is eliminated via the kidneys . 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron .
Temporal Effects in Laboratory Settings
Deferoxamine mesylate is metabolized principally by plasma enzymes, but the pathways have not yet been defined . Some is also excreted in the feces via the bile . It has a biphasic elimination pattern in healthy volunteers with a first rapid phase half life of 1 hour and a second slow phase half-life of 6 hours .
Dosage Effects in Animal Models
The effects of deferoxamine mesylate vary with different dosages in animal models . It is used to treat acute iron or aluminum toxicity in certain patients . Also, it is used in certain patients with anemia who must receive many blood transfusions .
Metabolic Pathways
Deferoxamine mesylate is involved in the metabolic pathways that deal with iron and aluminum toxicity . It interacts with these metals, forming stable complexes that are then eliminated from the body .
Transport and Distribution
Deferoxamine mesylate is transported and distributed within cells and tissues via the bloodstream . It binds to free iron or aluminum in the bloodstream, forming stable complexes that are then eliminated via the kidneys .
Subcellular Localization
The subcellular localization of deferoxamine mesylate is not specific as it is distributed throughout the body via the bloodstream . Its activity is not confined to a specific compartment or organelle within the cell .
準備方法
合成経路と反応条件: デフェロキサミンメシル酸塩の調製には、複数の段階が含まれます。最初に、デフェロキサミンBはStreptomyces pilosusの発酵ブロスから単離されます。 次に、デフェロキサミンBは、吸着樹脂によるクロマトグラフィー、沈殿、結晶化などの精製工程を経て、メシル酸塩に変換されます .
工業的製造方法: 工業的な環境では、デフェロキサミンメシル酸塩は、注射用のデフェロキサミンメシル酸塩を再構成することによって製造されます。 これには、化合物を適切な溶媒に溶解し、さらに希釈して静脈内注入を行うことが含まれます .
3. 化学反応解析
反応の種類: デフェロキサミンメシル酸塩は、主にキレート化反応を起こします。
一般的な試薬と条件: キレート化プロセスは通常、生理学的条件下で行われ、デフェロキサミンメシル酸塩は血流中の遊離鉄またはアルミニウムに結合します。 反応は、分子中の金属イオンに対する親和性が高いヒドロキサム酸基の存在によって促進されます .
形成される主な生成物: これらの反応の主な生成物は、フェリキサミンとアルミニキサミンであり、これらは安定した水溶性錯体であり、腎臓から排泄されます .
4. 科学研究への応用
デフェロキサミンメシル酸塩は、科学研究で幅広い用途があります。
化学反応の分析
Types of Reactions: Deferoxamine mesylate primarily undergoes chelation reactions.
Common Reagents and Conditions: The chelation process typically occurs under physiological conditions, with deferoxamine mesylate binding to free iron or aluminum in the bloodstream. The reaction is facilitated by the presence of hydroxamic acid groups in the molecule, which have a high affinity for metal ions .
Major Products Formed: The major products of these reactions are ferrioxamine and aluminoxamine, which are stable, water-soluble complexes excreted via the kidneys .
類似化合物との比較
Deferasirox: Another iron chelator used to treat chronic iron overload.
Deferiprone: An oral iron chelator used for the treatment of iron overload in thalassemia patients.
Uniqueness: Deferoxamine mesylate is unique in its ability to form stable complexes with both iron and aluminum, making it versatile for treating both iron and aluminum toxicity. Its high affinity for trivalent iron and aluminum, combined with its ability to be administered via multiple routes (intramuscular, intravenous, and subcutaneous), sets it apart from other chelating agents .
生物活性
Deferoxamine mesylate (DFO) is a hexadentate iron chelator that plays a significant role in various biological activities, particularly in the context of iron overload conditions and neuroprotection. This article explores its biological activity, efficacy in clinical settings, and underlying mechanisms.
Overview of Deferoxamine Mesylate
Chemical Structure and Properties:
- Chemical Name: N4-[5-[[4-[[5-(Acetylhydroxyamino)pentyl]amino-1,4-dioxobutyl]hydroxyamino]pentyl]-N-(5-aminopentyl)-1-N-hydroxybutanediamide methanesulfonate.
- Molecular Formula: C25H48N6O8S.
DFO is primarily used to treat iron overload in conditions such as thalassemia major and sickle cell disease, where repeated blood transfusions lead to excess iron accumulation. It also exhibits potential therapeutic effects in neurological disorders and conditions involving oxidative stress.
- Iron Chelation:
- Neuroprotective Effects:
- Hypoxia Mimetic:
Efficacy in Intracerebral Hemorrhage (ICH)
A multicenter, randomized controlled trial investigated the safety and efficacy of DFO in patients with spontaneous ICH. The study involved 294 participants who received either DFO (32 mg/kg/day) or a placebo for three days post-hemorrhage onset.
- Primary Outcome: Good clinical outcome defined by a modified Rankin Scale score of 0-2 at day 90.
- Results:
- In the DFO group, 34% achieved favorable outcomes compared to 33% in the placebo group, indicating no significant difference (adjusted absolute risk difference: 0.6%) .
- Serious adverse events were reported in 27% of the DFO group versus 33% in the placebo group, suggesting a comparable safety profile .
Impact on Edema and Hematoma Absorption
Another study focused on the effects of DFO on edema following ICH. The results indicated:
- Relative Edema Volume: Significantly lower in the DFO group compared to controls on days 4, 8, and 15 post-treatment (P < 0.05).
- Hematoma Absorption: Slower in the control group compared to those receiving DFO, suggesting a potential role for DFO in managing post-hemorrhagic complications .
Data Summary
Study Focus | Outcome Measure | DFO Group Results | Control Group Results |
---|---|---|---|
ICH Clinical Trial | Good clinical outcome (mRS score) | 34% achieved mRS score 0-2 | 33% achieved mRS score 0-2 |
Edema Post-ICH | Relative edema volume | Lower at days 4, 8, 15 (P < 0.05) | Higher relative edema volume |
Hematoma Absorption | Relative absorption rates | Slower absorption | Faster absorption |
特性
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIJAWJANBQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037649 | |
Record name | Deferoxamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-14-7 | |
Record name | Deferoxamine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deferoxamine mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deferoxamine mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deferoxamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deferoxamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFEROXAMINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。